molecular formula C14H15N3O4 B2809346 N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1428380-63-5

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2809346
CAS No.: 1428380-63-5
M. Wt: 289.291
InChI Key: XGPBVJBGCHCJFD-UHFFFAOYSA-N
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Description

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydroxypropyl group, and a pyridinyl moiety

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .

Mode of Action

It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity . The molecular interactions of these compounds in docking studies reveal their suitability for further development , suggesting that they may interact with specific proteins or enzymes in the Mycobacterium tuberculosis to exert their effects.

Biochemical Pathways

Given its potential anti-tubercular activity , it may be involved in disrupting the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potential anti-tubercular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the furan-3-yl moiety. This can be achieved through the reaction of furan with appropriate reagents to introduce the hydroxypropyl group. Subsequently, the pyridin-3-yl group is introduced through a series of reactions involving pyridine derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as catalysis and continuous flow chemistry can be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as pyridinium chlorochromate (PCC) can be used to oxidize the furan ring.

  • Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized furan derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can be utilized in the study of enzyme inhibitors and receptor ligands. Its interactions with biological macromolecules can provide insights into molecular recognition processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functionalities.

Comparison with Similar Compounds

  • N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide

  • N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-2-yl)oxalamide

Uniqueness: N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide stands out due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds. Its unique structure allows for diverse applications and interactions, making it a valuable compound in various scientific fields.

Biological Activity

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features, which include a furan moiety and an oxalamide linkage. This compound has shown potential biological activities, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O4C_{14}H_{15}N_{3}O_{4}, with a molecular weight of approximately 289.29 g/mol. Its structure is characterized by the presence of a furan ring, a hydroxypropyl group, and a pyridine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC14H15N3O4C_{14}H_{15}N_{3}O_{4}
Molecular Weight289.29 g/mol
CAS Number1421526-11-5

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Derivative : The furan ring is synthesized from appropriate precursors such as furfural.
  • Hydroxypropyl Group Introduction : The hydroxypropyl group is introduced via nucleophilic substitution.
  • Formation of the Oxalamide Moiety : This step involves reacting an amine with oxalyl chloride to yield the oxalamide structure.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The furan ring may facilitate interactions through π-stacking or hydrogen bonding, while the oxalamide moiety can stabilize these interactions by forming hydrogen bonds with target proteins.

Pharmacological Studies

Recent studies have indicated that compounds containing furan and oxalamide structures exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating that this compound could be explored for anticancer drug development.

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of oxalamides exhibited significant antibacterial activity against Gram-positive bacteria.
  • Cytotoxicity Testing : Research involving furan-containing compounds revealed promising results in inhibiting the proliferation of cancer cells in vitro.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12(10-4-7-21-9-10)3-6-16-13(19)14(20)17-11-2-1-5-15-8-11/h1-2,4-5,7-9,12,18H,3,6H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBVJBGCHCJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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